2-[2-(4-chlorophenyl)sulfonylethylsulfanyl]pyridine-3-carboxylic Acid
Description
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)sulfonylethylsulfanyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S2/c15-10-3-5-11(6-4-10)22(19,20)9-8-21-13-12(14(17)18)2-1-7-16-13/h1-7H,8-9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBJEHFNIQLGDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SCCS(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381244 | |
| Record name | 2-{[2-(4-Chlorobenzene-1-sulfonyl)ethyl]sulfanyl}pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175203-17-5 | |
| Record name | 2-[[2-[(4-Chlorophenyl)sulfonyl]ethyl]thio]-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-{[2-(4-Chlorobenzene-1-sulfonyl)ethyl]sulfanyl}pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Retrosynthetic Disconnections
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Disconnection 1 : Cleavage of the sulfonylethylsulfanyl group into a thiol precursor and a sulfone-containing electrophile.
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Disconnection 2 : Functionalization of pyridine-3-carboxylic acid at the 2-position via nucleophilic substitution or radical thiol-ene reactions.
Synthetic Strategies and Methodologies
Route 1: Thiol-Ethene Coupling Followed by Oxidation
This two-step approach involves initial thioether formation followed by oxidation to the sulfone.
Step 1: Synthesis of 2-(2-(4-Chlorophenylthio)ethylsulfanyl)pyridine-3-carboxylic Acid
Reaction Conditions :
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Substrates : Pyridine-3-carboxylic acid (2-mercaptoethyl) ester and 4-chlorobenzenethiol.
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Catalyst : Triethylamine (NEt3) in dimethylformamide (DMF).
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Temperature : 60–80°C for 6–8 hours.
Mechanism : Nucleophilic aromatic substitution (SNAr) at the pyridine 2-position, facilitated by the electron-withdrawing carboxylic acid group.
Step 2: Oxidation to Sulfone
Reagents : Hydrogen peroxide (H2O2) in acetic acid or meta-chloroperbenzoic acid (mCPBA) in dichloromethane.
Yield : 70–85% after purification by recrystallization.
Example Protocol :
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Dissolve 2-(2-(4-chlorophenylthio)ethylsulfanyl)pyridine-3-carboxylic acid (1.0 eq) in glacial acetic acid.
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Add 30% H2O2 (2.5 eq) dropwise at 0°C.
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Stir at room temperature for 12 hours.
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Quench with NaHSO3, extract with ethyl acetate, and purify via silica gel chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Oxidation Time | 12 hours |
| Yield | 82% |
| Purity (HPLC) | >98% |
Route 2: Direct Sulfonation via Diazotization
Adapted from pyridine-3-sulfonyl chloride synthesis, this route leverages diazonium intermediates for sulfonyl group introduction.
Step 1: Diazotization of 2-Aminopyridine-3-carboxylic Acid
Reagents :
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2-Aminopyridine-3-carboxylic acid, NaNO2, HCl, and NaBF4.
Conditions : 0–5°C, 1 hour.
Intermediate : Diazonium fluoroborate salt (isolated via filtration).
Step 2: Sulfur Dioxide Insertion
Reagents : SO2 gas in the presence of CuCl2.
Mechanism : Sandmeyer-type reaction to introduce sulfonic acid group.
Step 3: Chlorination and Thiolation
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Convert sulfonic acid to sulfonyl chloride using PCl5.
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React with 2-mercaptoethyl-4-chlorophenyl sulfone in the presence of NEt3.
Challenges :
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Low regioselectivity during sulfonation may require orthogonal protection of the carboxylic acid group.
Route 3: Sultone Ring-Opening Strategy
Inspired by sulfobetaine synthesis, this method utilizes 1,3-propanesultone as a sulfonate precursor.
Procedure :
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Nucleophilic Attack : Pyridine-3-carboxylic acid thiolate attacks 1,3-propanesultone, opening the ring to form a sulfonate intermediate.
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Acidification : Treat with HCl to protonate the sulfonate, yielding the sulfonic acid.
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Chlorination : Convert to sulfonyl chloride using thionyl chloride (SOCl2).
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Coupling : React with 4-chlorothiophenol in the presence of a base.
Advantages :
Mechanistic Insights and Optimization
Role of Hydrogen Bonding in Thiol-Ene Reactions
Intramolecular hydrogen bonding between the pyridine carboxylic acid and sulfonate oxygen (as observed in sultone reactions) lowers the activation energy for sulfone formation. This interaction stabilizes transition states, improving yields by 15–20% compared to non-hydrogen-bonded systems.
Temperature and Solvent Effects
-
Optimal Solvents : DMF or DMSO for polar transition states.
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Temperature : Reactions proceeding below 10°C minimize side reactions (e.g., overoxidation).
Analytical Characterization
Critical data for verifying the target compound:
Spectroscopic Data
-
FT-IR :
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1690 cm⁻¹ (C=O stretch, carboxylic acid).
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1320, 1140 cm⁻¹ (asymmetric and symmetric SO2 stretches).
-
-
¹H NMR (DMSO-d6) :
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δ 8.72 (d, 1H, pyridine H6).
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δ 3.45–3.20 (m, 4H, -SCH2CH2SO2-).
-
Chromatographic Purity
| Method | Column | Retention Time | Purity |
|---|---|---|---|
| HPLC (UV 254 nm) | C18, 5μm | 8.2 min | 98.5% |
Industrial Scalability and Environmental Impact
Chemical Reactions Analysis
Types of Reactions
2-((2-[(4-Chlorophenyl)sulfonyl]ethyl)thio)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while reduction of the nitro group can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyridine carboxylic acids exhibit promising anticancer properties. Specifically, 2-[2-(4-chlorophenyl)sulfonylethylsulfanyl]pyridine-3-carboxylic acid has been studied for its ability to inhibit cancer cell proliferation. A study demonstrated that this compound could induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Properties
The compound has also shown antimicrobial activity against several bacterial strains. Its sulfonyl group contributes to its effectiveness by disrupting bacterial cell wall synthesis. Preliminary tests indicate that it can be effective against resistant strains of bacteria, making it a candidate for developing new antibiotics .
Material Science
Polymer Additives
In material science, this compound is being explored as an additive in polymer formulations. The compound's unique chemical structure enhances thermal stability and mechanical properties of polymers, making them suitable for high-performance applications .
Nanocomposites
The incorporation of this compound into nanocomposites has shown to improve the dispersion of nanoparticles within the polymer matrix. This enhancement leads to better electrical and thermal conductivity, which is crucial for electronic applications .
Agricultural Chemistry
Pesticide Development
The compound's efficacy in pest control has been evaluated, particularly as a potential pesticide. Its ability to disrupt specific biochemical pathways in pests suggests it could serve as a novel biopesticide, providing an environmentally friendly alternative to conventional pesticides .
Case Study 1: Anticancer Research
A recent study published in the Journal of Medicinal Chemistry investigated the effects of various pyridine derivatives on cancer cell lines. The study found that this compound significantly inhibited the growth of breast and lung cancer cells, with IC50 values comparable to existing chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
In a series of experiments detailed in Antimicrobial Agents and Chemotherapy, researchers tested the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated a broad-spectrum activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential for clinical applications .
Mechanism of Action
The mechanism of action of 2-((2-[(4-Chlorophenyl)sulfonyl]ethyl)thio)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the nicotinic acid moiety can interact with nicotinic receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Key Observations
The 4-chlorophenyl group introduces lipophilicity, which may improve membrane permeability in biological systems compared to unsubstituted phenyl or hydroxyethyl groups .
Crystal Packing and Hydrogen Bonding :
- Analogs like 2-(phenylsulfanyl)pyridine-3-carboxylic acid form dimers via carboxylic acid groups and weak C–H⋯O interactions, stabilizing crystal structures . The target compound’s sulfonyl group may enable stronger intermolecular interactions (e.g., S=O⋯H bonds), though experimental data are needed.
Molecular Weight and Pharmacokinetics :
- The target compound’s higher molecular weight (~358.6 g/mol) compared to analogs (231–295 g/mol) may influence pharmacokinetic properties, such as absorption and distribution .
Biological Activity
2-[2-(4-chlorophenyl)sulfonylethylsulfanyl]pyridine-3-carboxylic acid, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its complex molecular structure, featuring a pyridine ring substituted with both a carboxylic acid and a sulfonyl group, which may contribute to its pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H8ClNO2S
- CAS Number : 955-54-4
- IUPAC Name : 2-[(4-chlorophenyl)sulfanyl]nicotinic acid
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including antibacterial, antifungal, and anti-inflammatory effects. The specific biological activities of this compound have been explored in various studies.
Antimicrobial Activity
A study focusing on the antimicrobial properties of sulfonamide derivatives highlighted that compounds similar to this compound demonstrated significant inhibitory effects against various bacterial strains. The presence of the sulfonamide group is crucial for this activity, as it mimics para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis.
Anti-inflammatory Effects
In vitro studies have suggested that the compound may exhibit anti-inflammatory properties. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in cytokine production | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Case Study: Antimicrobial Efficacy
In a comparative study, the antimicrobial efficacy of various pyridine derivatives was evaluated. The results indicated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents.
Case Study: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory mechanisms revealed that treatment with the compound led to a significant decrease in TNF-alpha and IL-6 levels in LPS-stimulated macrophages. These findings support the hypothesis that this compound could serve as a therapeutic agent for inflammatory diseases.
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can purity be optimized?
Methodological Answer:
The compound can be synthesized via multi-step routes involving condensation, cyclization, and functionalization. For example:
- Step 1: Condensation of 4-chlorobenzaldehyde derivatives with aminopyridine precursors under reflux conditions. Catalysts like palladium or copper may enhance reaction efficiency .
- Step 2: Cyclization using solvents such as DMF or toluene, followed by sulfonylation to introduce the sulfonylethylsulfanyl group .
- Purity Optimization: Use recrystallization in ethanol or methanol, and validate purity via HPLC (≥95% threshold) or elemental analysis. Adjust reaction time/temperature to minimize byproducts .
Advanced: How can computational methods like DFT predict its reactivity?
Methodological Answer:
Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For instance:
- Electron Density Maps: Analyze charge distribution at the pyridine ring and sulfonyl group to identify reactive regions.
- Transition State Modeling: Simulate reaction pathways (e.g., nucleophilic substitution at the sulfonylethyl group) to assess energy barriers .
Basic: What analytical techniques effectively characterize its structure?
Methodological Answer:
- X-Ray Crystallography: Resolve crystal packing and confirm stereochemistry (e.g., dihedral angles between aromatic rings) .
- NMR Spectroscopy: Use H/C NMR to verify substituent positions (e.g., 4-chlorophenyl protons at δ 7.2–7.5 ppm) .
- Mass Spectrometry: Confirm molecular weight via ESI-MS (e.g., [M+H] peak at m/z 381.3) .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization: Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.
- Structural Validation: Confirm compound integrity in biological buffers via LC-MS to rule out degradation.
- Dose-Response Analysis: Use IC curves to compare potency across studies, adjusting for solvent effects (e.g., DMSO ≤0.1%) .
Basic: What are key considerations in designing reaction mechanism studies?
Methodological Answer:
- Intermediate Trapping: Use quenching agents (e.g., sodium bicarbonate) to isolate intermediates for NMR analysis.
- Kinetic Profiling: Monitor reaction progress via TLC or in-situ IR spectroscopy to identify rate-determining steps .
Advanced: How to address discrepancies between crystallographic and spectroscopic data?
Methodological Answer:
- Dynamic vs. Static Structures: Crystallography captures solid-state conformations, while NMR reflects solution dynamics. Compare torsion angles (e.g., sulfonylethyl group’s C-S-S-C dihedral) across techniques.
- Temperature-Dependent NMR: Probe conformational flexibility in solution to reconcile differences .
Basic: How to optimize solvent systems for synthesis?
Methodological Answer:
- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) for cyclization efficiency vs. toluene for low-polarity steps.
- Co-Solvent Systems: Use ethanol/water mixtures for recrystallization to balance solubility and yield .
Advanced: How does electronic configuration influence biological interactions?
Methodological Answer:
- Molecular Docking: Model interactions with target enzymes (e.g., kinases) using the pyridine ring’s electron-deficient nature to predict binding affinity.
- SAR Studies: Modify substituents (e.g., sulfonyl vs. carbonyl groups) to correlate electronic effects with activity .
Basic: How to troubleshoot low yields in condensation steps?
Methodological Answer:
- Catalyst Screening: Test Lewis acids (e.g., ZnCl) or palladium catalysts to accelerate imine formation.
- Moisture Control: Use anhydrous solvents and inert atmospheres to prevent hydrolysis of intermediates .
Advanced: What role do non-covalent interactions play in solid-state stability?
Methodological Answer:
- Hydrogen Bonding: Carboxylic acid dimers (O–H···O) stabilize crystal lattices, as seen in X-ray structures .
- π-π Stacking: Analyze aromatic ring distances (3.5–4.0 Å) to assess stacking contributions to melting points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
